molecular formula C15H14N2O4S B12712579 (7-Oxo-8-phenyl-5-thioxo-2,3,6,7-tetrahydro-5H-(1,3)oxazolo(3,2-c)pyrimidin-2-yl)methyl acetate CAS No. 30346-04-4

(7-Oxo-8-phenyl-5-thioxo-2,3,6,7-tetrahydro-5H-(1,3)oxazolo(3,2-c)pyrimidin-2-yl)methyl acetate

Cat. No.: B12712579
CAS No.: 30346-04-4
M. Wt: 318.3 g/mol
InChI Key: GERDHXQHDYJUQD-UHFFFAOYSA-N
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Description

(7-Oxo-8-phenyl-5-thioxo-2,3,6,7-tetrahydro-5H-(1,3)oxazolo(3,2-c)pyrimidin-2-yl)methyl acetate is a complex organic compound with a unique structure that includes an oxazolo-pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7-Oxo-8-phenyl-5-thioxo-2,3,6,7-tetrahydro-5H-(1,3)oxazolo(3,2-c)pyrimidin-2-yl)methyl acetate typically involves multi-step organic reactions. The process begins with the preparation of the oxazolo-pyrimidine core, followed by the introduction of the phenyl and thioxo groups. The final step involves the acetylation of the compound to form the acetate ester. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability. Industrial methods also focus on minimizing waste and improving the overall efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(7-Oxo-8-phenyl-5-thioxo-2,3,6,7-tetrahydro-5H-(1,3)oxazolo(3,2-c)pyrimidin-2-yl)methyl acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioxo group to a thiol or other reduced forms.

    Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or alcohols. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and pH being critical factors.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

(7-Oxo-8-phenyl-5-thioxo-2,3,6,7-tetrahydro-5H-(1,3)oxazolo(3,2-c)pyrimidin-2-yl)methyl acetate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of (7-Oxo-8-phenyl-5-thioxo-2,3,6,7-tetrahydro-5H-(1,3)oxazolo(3,2-c)pyrimidin-2-yl)methyl acetate involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate enzymes, bind to receptors, or interfere with cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    (7-Oxo-8-phenyl-5-thioxo-2,3,6,7-tetrahydro-5H-(1,3)oxazolo(3,2-c)pyrimidin-2-yl)methyl acetate: This compound is unique due to its specific structural features and functional groups.

    Other oxazolo-pyrimidine derivatives: These compounds share a similar core structure but differ in their substituents, leading to variations in their chemical and biological properties.

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which confer specific reactivity and potential applications. Its distinct structure allows for targeted modifications and the development of new derivatives with enhanced properties.

Properties

CAS No.

30346-04-4

Molecular Formula

C15H14N2O4S

Molecular Weight

318.3 g/mol

IUPAC Name

(7-oxo-8-phenyl-5-sulfanylidene-2,3-dihydro-[1,3]oxazolo[3,2-c]pyrimidin-2-yl)methyl acetate

InChI

InChI=1S/C15H14N2O4S/c1-9(18)20-8-11-7-17-14(21-11)12(13(19)16-15(17)22)10-5-3-2-4-6-10/h2-6,11H,7-8H2,1H3,(H,16,19,22)

InChI Key

GERDHXQHDYJUQD-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCC1CN2C(=C(C(=O)NC2=S)C3=CC=CC=C3)O1

Origin of Product

United States

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